molecular formula C29H30N4O2 B2629113 N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide CAS No. 1031994-63-4

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide

Cat. No.: B2629113
CAS No.: 1031994-63-4
M. Wt: 466.585
InChI Key: IALYNIUOOPMMPJ-UHFFFAOYSA-N
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Description

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is a complex organic compound that features a piperazine ring, an indole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the indole moiety may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide is unique due to its combination of the piperazine ring, indole moiety, and benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c1-19-7-6-8-22(17-19)28(34)31-26-23-9-4-5-10-24(23)30-27(26)29(35)33-15-13-32(14-16-33)25-18-20(2)11-12-21(25)3/h4-12,17-18,30H,13-16H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALYNIUOOPMMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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